molecular formula C9H8F4O B3337380 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol CAS No. 6302-09-6

1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol

Cat. No. B3337380
CAS RN: 6302-09-6
M. Wt: 208.15 g/mol
InChI Key: XLCUYDHHWTUDSU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol” are not available, it’s worth noting that a related compound, “1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol”, is an effective solvent for Cu (0)-mediated single electron transfer-living radical polymerization of methyl methacrylate and polymerization of styrene .

Scientific Research Applications

Hydrogen Bonding Impact

The compound 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol has been explored for its effects on the persistency of sec-alkyl peroxy radicals through hydrogen bonding. Mugnaini and Lucarini (2007) discovered that the formation of a hydrogen-bonding complex with this compound significantly increases the lifetime of the radical, providing insights into its role in radical chemistry and potential applications in controlling radical reactions (Mugnaini & Lucarini, 2007).

Catalysis in Asymmetric Synthesis

Sarvary, Wan, and Frejd (2002) utilized optically pure 1,3-diols, closely related to 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol, as catalysts in the asymmetric addition of diethylzinc to aromatic aldehydes. This application demonstrates the potential of such compounds in asymmetric synthesis, contributing to the development of chiral molecules (Sarvary, Wan, & Frejd, 2002).

Organometallic Chemistry

In the realm of organometallic chemistry, Chin, Shin, and Kim (1988) investigated the reactions of 3-phenylprop-2-en-1-ol with various iridium complexes. Their work provides a basis for understanding the complex reactions and potential applications of fluorinated compounds like 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol in organometallic reactions and catalysis (Chin, Shin, & Kim, 1988).

Antimicrobial Properties

Richards and McBride (1973) explored the inhibitory action of 3-Phenylpropan-1-ol, a compound structurally related to 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol, against Pseudomonas aeruginosa. This suggests potential antimicrobial applications for fluorinated derivatives in pharmaceuticals and preservatives (Richards & McBride, 1973).

Sulphonation Reactions

Koeberg-Telder, Van Der Griendt, and Cerfontain (1980) investigated the sulphonation of 3-phenylpropan-1-ol, highlighting the complex reaction pathways and product formation. This study is relevant for understanding the chemical behavior and potential applications of 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol in sulphonation chemistry (Koeberg-Telder, Van Der Griendt, & Cerfontain, 1980).

properties

IUPAC Name

1,1,3,3-tetrafluoro-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUYDHHWTUDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978918
Record name 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol

CAS RN

6302-09-6
Record name NSC42764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetrafluoro-2-phenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA,ALPHA-BIS(DIFLUOROMETHYL)BENZYL ALCOHOL
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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